1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
Description
The compound 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone features a benzothiazole core substituted with a methylsulfonyl group at the 4-position, linked to a piperazine ring, and terminated with a diphenylethanone moiety. The methylsulfonyl group may enhance metabolic stability and binding affinity compared to halogen or alkyl substituents in related compounds .
Properties
IUPAC Name |
1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-34(31,32)22-14-8-13-21-24(22)27-26(33-21)29-17-15-28(16-18-29)25(30)23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,23H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQUHFKVWHJTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone” is a complex molecule that may interact with multiple targets. Thiazoles, a key component of the compound, have been found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs.
Mode of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific interactions between this compound and its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability and pharmacokinetics.
Biological Activity
1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and a benzo[d]thiazole moiety, both known for their pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- Piperazine Ring : Common in pharmaceuticals, offering diverse biological interactions.
- Benzo[d]thiazole Moiety : Known for anti-inflammatory and anticancer properties.
- Methylsulfonyl Group : Enhances solubility and reactivity.
Biological Activity Overview
Research indicates that while the compound itself may not exhibit significant biological activity, it serves as a precursor for the synthesis of derivatives with enhanced pharmacological effects. Notably, its derivatives have shown efficacy in inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in inflammatory processes.
Table 1: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperazine, benzo[d]thiazole | Precursor for COX inhibitors |
| Derivatives | Various substitutions | Analgesic, anti-inflammatory |
Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism through which the derivatives of this compound exhibit their biological activity is through the inhibition of COX enzymes. COX-2 is particularly involved in the synthesis of prostaglandins that mediate inflammation and pain. The structural characteristics of this compound allow for modifications that enhance binding affinity to COX enzymes.
Case Study 1: Antinociceptive Effects
In a study focusing on thiazole-piperazine derivatives, compounds similar to this compound were synthesized and tested for antinociceptive effects. The results indicated significant pain relief in animal models, suggesting potential applications in pain management therapies .
Case Study 2: Anticancer Potential
Another study investigated the anticancer properties of thiazole derivatives. Compounds derived from similar structures demonstrated cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of these compounds in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Pharmacological and Physicochemical Properties
While biological data for the target compound are unavailable, analogs provide insights:
- Anticancer Activity: Compounds 5i–5l () with triazole or indole-dione termini showed moderate anticancer activity, likely via kinase inhibition. The diphenylethanone group in the target compound may similarly target hydrophobic binding pockets .
- Serotonin Receptor Affinity : Piperazine-benzothiazole derivatives (e.g., Ziprasidone analogs in ) act as 5HT1A receptor antagonists or serotonin transporter (SERT) inhibitors. The methylsulfonyl group may improve selectivity over halogenated analogs .
Table 2: Pharmacological Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
